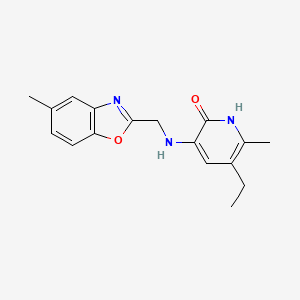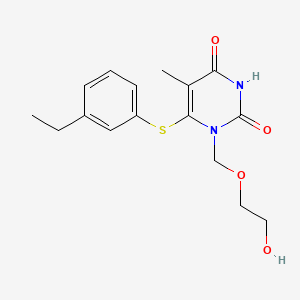
6-((3-Ethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Ethylheptane (3’-EtHEPT) is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. The general formula for ethers is R-O-R’, where R and R’ are the alkyl or aryl groups. 3’-Ethylheptane is a specific type of ether with unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
Williamson Ether Synthesis: This is the most common method for preparing ethers, including 3’-Ethylheptane. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Dehydration of Alcohols: This method is used to prepare symmetrical ethers.
Alkoxymercuration-Demercuration of Alkenes: Alkenes react with mercuric trifluoroacetate in the presence of an alcohol to form alkoxy mercurial compounds, which are then reduced with sodium borohydride (NaBH_4) to yield ethers.
Industrial Production Methods
Industrial production of ethers like 3’-Ethylheptane typically involves large-scale Williamson Ether Synthesis due to its efficiency and high yield. The process is optimized to minimize side reactions and maximize the production of the desired ether.
化学反应分析
Types of Reactions
Oxidation: Ethers can undergo oxidation reactions, forming peroxides.
Substitution: Ethers can undergo nucleophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Oxygen (O_2) is the primary reagent for the oxidation of ethers.
Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydride (NaH) are commonly used in substitution reactions.
Major Products
科学研究应用
3’-Ethylheptane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: Ethers like 3’-Ethylheptane are used in the extraction and purification of biological compounds.
Medicine: Ethers are used in the formulation of pharmaceuticals and as anesthetics.
Industry: Ethers are used as solvents in the production of paints, coatings, and other industrial products.
作用机制
The mechanism of action of 3’-Ethylheptane involves its interaction with molecular targets through its ether functional group. The oxygen atom in the ether group can form hydrogen bonds with other molecules, influencing their reactivity and stability. This interaction can affect various biochemical pathways and processes .
相似化合物的比较
Similar Compounds
Diethyl Ether: A common ether used as a solvent and anesthetic.
Methyl Tert-Butyl Ether (MTBE): Used as a fuel additive to increase octane rating.
Ethyl Methyl Ether: Used as a solvent in organic synthesis
Uniqueness
3’-Ethylheptane is unique due to its specific alkyl groups, which confer distinct physical and chemical properties compared to other ethers. Its specific structure allows for unique interactions in chemical reactions and applications in various fields .
属性
CAS 编号 |
137897-65-5 |
|---|---|
分子式 |
C16H20N2O4S |
分子量 |
336.4 g/mol |
IUPAC 名称 |
6-(3-ethylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O4S/c1-3-12-5-4-6-13(9-12)23-15-11(2)14(20)17-16(21)18(15)10-22-8-7-19/h4-6,9,19H,3,7-8,10H2,1-2H3,(H,17,20,21) |
InChI 键 |
SFEDJTBLPUXZCL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)SC2=C(C(=O)NC(=O)N2COCCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



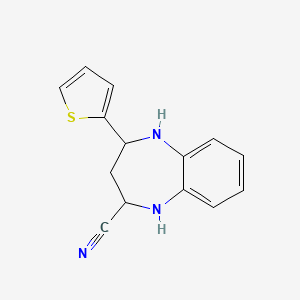
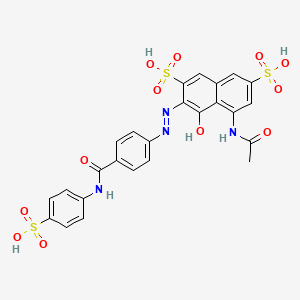
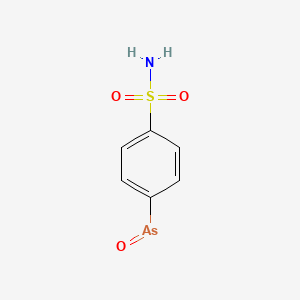
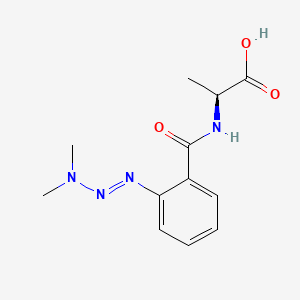

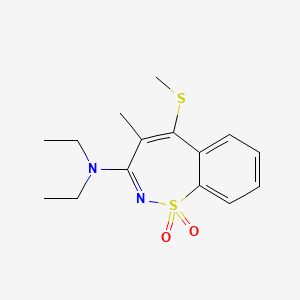


![7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12790031.png)
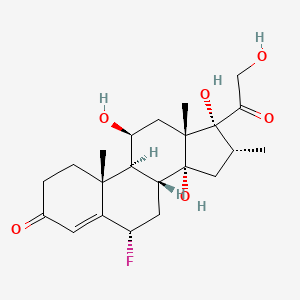
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)

